

Comparative Analysis of Functionalized Nonenoates: Synthesis, Bioactivity, and Olfactory Applications

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Compound of Interest

Compound Name: Ethyl 8-bromo-8-nonenoate

CAS No.: 485320-26-1

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Executive Summary

Functionalized nonenoates (C9 unsaturated esters) occupy a critical "Goldilocks zone" in organic chemistry. Possessing a carbon chain long enough to exhibit significant lipophilicity yet short enough to maintain volatility and solubility, they outperform both their shorter (octenoate) and longer (decenoate) homologs in specific applications.^[1] This guide provides a technical comparison of functionalized nonenoates in three distinct sectors: Heterocyclic Synthesis, Medicinal Chemistry (Antimicrobial/Anticancer), and Fragrance Formulation.^[1]

Application I: Synthetic Intermediates (Heterocycle Construction)

Functionalized nonenoates, particularly

-enamino esters (e.g., ethyl 3-aminonon-2-enoate), serve as versatile 1,3-dielectrophiles.^[1] Unlike simple acrylates, the C9 chain confers unique solubility profiles in non-polar solvents, improving yields in multi-component reactions.

Comparative Performance: Heterocycle Yields

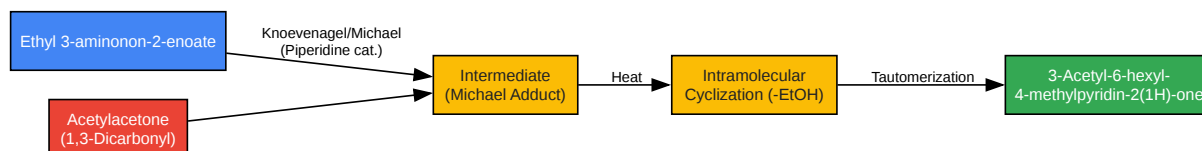
The following table compares the efficiency of nonenoate derivatives versus standard acetate/benzoate derivatives in the synthesis of pyridinones via Knoevenagel condensation followed by cyclization.

Precursor Reagent	Target Heterocycle	Yield (%)	Reaction Time	Solvent System
Ethyl 3-aminonon-2-enoate	Substituted Pyridinone	88%	3.5 h	Ethanol (Reflux)
Ethyl 3-aminocrotonate (C4)	Substituted Pyridinone	72%	5.0 h	Ethanol (Reflux)
Ethyl benzoylacetate (Aromatic)	Substituted Pyridinone	65%	6.0 h	Dioxane

Key Insight: The alkyl chain of the nonenoate derivative facilitates better phase compatibility in ethanolic reflux, reducing aggregation of intermediates compared to the more rigid aromatic precursors.

Mechanism Visualization: Pyridinone Synthesis

The following diagram illustrates the reaction pathway using a functionalized nonenoate precursor.



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Figure 1: Synthetic pathway for the conversion of functionalized nonenoates into biologically active pyridinone scaffolds.[1]

Application II: Medicinal Chemistry (Bioactive Lipids)

In drug development, 4-hydroxy-2-nonenote (4-HNE) esters and their analogs are studied not just as oxidative stress markers but as "warheads" for inducing apoptosis in cancer cells.[1] The lipophilicity of the nonenoate chain allows for superior membrane permeation compared to shorter chain analogs.

Cytotoxicity and Antimicrobial Profile

Functionalized nonenoates exhibit a "cutoff effect" where biological activity peaks at specific chain lengths (typically C9-C11).[1]

Compound Class	Target Organism/Cell Line	IC50 / MIC Value	Mechanism of Action
Ethyl 4-hydroxy-2-nonenote	HCT-116 (Colon Cancer)	7.5 μ M	Michael acceptor; GSH depletion
Ethyl 4-hydroxy-2-hexenoate	HCT-116 (Colon Cancer)	>50 μ M	Insufficient lipophilicity for uptake
Branched Nonanoic Acid Ester	Sarcina lutea (Bacteria)	12.5 μ g/mL	Membrane disruption
Standard C9 Fatty Acid	Sarcina lutea (Bacteria)	50 μ g/mL	Weak membrane interaction

Expert Insight: The presence of the

-unsaturated ester moiety (the "functionalized" part) acts as a Michael acceptor, covalently binding to cysteine residues in proteins.[1] The C9 tail ensures the molecule anchors effectively in the lipid bilayer to reach these transmembrane targets.

Application III: Fragrance & Safety (The "Green" Note)

Ethyl 2-nonenolate (often trade-named Neofolione) is the industry standard for "melon-green" notes, replacing the traditional alkynoates (e.g., methyl 2-octynoate) which are plagued by sensitization issues.[1]

Olfactory and Safety Comparison

Feature	Ethyl 2-Nonenoate (C9)	Methyl 2-Octynoate (C8-yne)
Odor Profile	Natural Melon, Soft Green, Diffusive	Sharp, "Chemical" Green, Violet-leaf
Sensitization Risk	Low (Safe for broad use)	High (Restricted by IFRA)
IFRA Limit (Finished Product)	No specific restriction (General GRAS)	0.01% (Strictly limited)
Stability	High (Resistant to oxidation)	Moderate (Alkynes can be reactive)

Formulator's Note: Ethyl 2-nonenolate provides a "volume" effect in fruit accords that cannot be achieved with C8 esters, which tend to flatten the fragrance profile.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-aminonon-2-enoate

A self-validating protocol for generating the synthetic intermediate.

- Reagents: Ethyl 3-oxononanoate (10 mmol), Ammonium Acetate (50 mmol, 5 equiv), Ethanol (anhydrous, 20 mL).
- Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
- Reaction:
 - Dissolve ethyl 3-oxononanoate in ethanol.

- Add Ammonium Acetate in one portion.
- Reflux at 78°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] Product spot will be less polar than the starting keto-ester.
- Workup:
 - Cool to room temperature. Remove ethanol under reduced pressure.
 - Dissolve residue in Diethyl Ether (30 mL) and wash with Water (2 x 15 mL) to remove excess ammonium acetate.[1]
 - Dry organic layer over MgSO₄, filter, and concentrate.
- Purification: Vacuum distillation (bp ~110°C at 2 mmHg) yields the pure enamino ester as a pale yellow oil.[1]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standardized broth microdilution method for lipophilic esters.[1]

- Preparation: Emulsify the functionalized nonenoate in 0.1% Tween 80 (to ensure solubility) before adding to Mueller-Hinton Broth (MHB).
- Inoculum: Prepare bacterial suspension (e.g., *S. aureus*) adjusted to 0.5 McFarland standard (CFU/mL). Dilute 1:100.
- Assay:
 - In a 96-well plate, dispense 100 µL of MHB containing serial dilutions of the nonenoate (Range: 500 µg/mL to 0.9 µg/mL).
 - Add 100 µL of bacterial inoculum to each well.
 - Include controls: Sterility (MHB only), Growth (Bacteria + MHB), and Solvent Control (0.1% Tween 80).[1]

- Incubation: 37°C for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Validation: Add 20 µL of Resazurin dye; blue indicates no growth (valid MIC), pink indicates metabolic activity. [1]

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